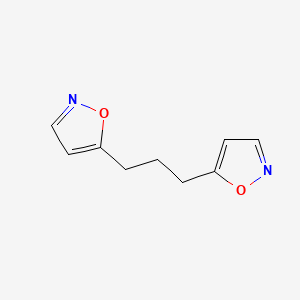
5,5'-(1,3-Propanediyl)bisisoxozole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(1,3-Propanediyl)bisisoxazole: is a heterocyclic compound featuring two isoxazole rings connected by a 1,3-propanediyl bridge Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,3-Propanediyl)bisisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dibromopropane with hydroxylamine to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of 5,5’-(1,3-Propanediyl)bisisoxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions:
Oxidation: 5,5’-(1,3-Propanediyl)bisisoxazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
科学的研究の応用
Chemistry: 5,5’-(1,3-Propanediyl)bisisoxazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including infections and cancer.
Industry: In the industrial sector, 5,5’-(1,3-Propanediyl)bisisoxazole is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5,5’-(1,3-Propanediyl)bisisoxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Isoxazole: A five-membered ring with one nitrogen and one oxygen atom.
1,3-Propanediol: A three-carbon diol with hydroxyl groups on the first and third carbon atoms.
Iodixanol: A compound with a similar structural motif but used primarily as a contrast agent in medical imaging.
Uniqueness: 5,5’-(1,3-Propanediyl)bisisoxazole is unique due to its dual isoxazole rings connected by a 1,3-propanediyl bridge This structure imparts specific chemical and physical properties, making it distinct from other isoxazole derivatives and related compounds
特性
CAS番号 |
37704-51-1 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
5-[3-(1,2-oxazol-5-yl)propyl]-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O2/c1(2-8-4-6-10-12-8)3-9-5-7-11-13-9/h4-7H,1-3H2 |
InChIキー |
GKAZHGXJGCPBJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1)CCCC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















